3-Allophanoylcoumarin
Description
3-Allophanoylcoumarin is a coumarin derivative characterized by an allophanoyl group (-NH-C(O)-NH-C(O)-) attached at the C3 position of the coumarin scaffold. Instead, the available data focus on structurally analogous compounds such as 3-arylcoumarins, 3-phenylcoumarins, and 3-acetylcoumarins. The following sections will compare these related compounds in detail.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
N-carbamoyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-9(14)7-5-6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,14,16) |
InChI Key |
LPFVRLBVIJOWBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.2.1. Antioxidant Activity
Comparative DPPH radical scavenging assays highlight differences in antioxidant potency:
Key Insight : 3-Arylcoumarins with electron-donating substituents (e.g., methoxy or hydroxyl groups) show superior antioxidant activity compared to 4-substituted analogues .
2.2.2. Enzyme Inhibition
3-Phenylcoumarins are potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases:
| Compound | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) | Reference(s) |
|---|---|---|---|
| 3-Phenylcoumarin | 8.2–15.3 | >100 | |
| 7,8-Dihydroxy-3-phenylcoumarin | 3.9 | >500 | |
| 3-Arylcoumarin | 20.1–85.4 | 10–50 |
Key Insight : Hydroxylation at the C7/C8 positions of 3-phenylcoumarins significantly enhances MAO-B inhibition and selectivity .
2.2.3. Anti-Inflammatory Activity
3-Arylcoumarins inhibit pro-inflammatory enzymes like lipoxygenase (LOX):
| Compound | LOX IC50 (μM) | Key Structural Feature | Reference(s) |
|---|---|---|---|
| 3-(4′-Methoxyphenyl)coumarin | 2.3 | Methoxy group at C4′ | |
| 3-(3′-Bromophenyl)coumarin | 5.8 | Bromine enhances lipophilicity |
Key Insight : Substituents that increase lipophilicity (e.g., bromine) or electron density (e.g., methoxy) improve anti-inflammatory efficacy .
Structure-Activity Relationships (SAR)
- Substituent Position : C3-substituted coumarins generally outperform C4 analogues in biological activity due to optimal binding to enzyme active sites .
- Electron-Donating Groups : Methoxy (-OCH3) and hydroxyl (-OH) groups at the aryl ring enhance antioxidant and MAO-B inhibitory activity .
- Steric Effects : Bulky substituents at C3 reduce activity in congested binding pockets (e.g., acetyl vs. phenyl groups) .
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